Stereoselective Synthesis of Racemic trans-2-(Aminomethyl)cyclohexanol: A Practical Guide
Stereoselective Synthesis of Racemic trans-2-(Aminomethyl)cyclohexanol: A Practical Guide
Executive Summary
This technical guide details the synthesis of racemic trans-2-(aminomethyl)cyclohexanol. This molecule is a critical 1,3-aminoalcohol scaffold used as a bidentate ligand in coordination chemistry and a pharmacophore in drug development (e.g., in the synthesis of spiradoline analogs and chelating agents).
The protocol selected utilizes the nucleophilic ring-opening of cyclohexene oxide with cyanide , followed by hydride reduction . This route is chosen for its robust stereocontrol, governed by the Fürst-Plattner rule , ensuring the exclusive formation of the trans-isomer without the need for complex chromatographic separation of diastereomers.
Key Chemical Data
| Property | Specification |
| Target Molecule | trans-2-(Aminomethyl)cyclohexanol |
| Starting Material | Cyclohexene Oxide (CAS 286-20-4) |
| Key Intermediate | trans-2-Hydroxycyclohexanecarbonitrile |
| Stereochemistry | trans-diequatorial (Racemic) |
| Overall Yield | 65–75% (Literature typical) |
Retrosynthetic Analysis & Mechanistic Logic
The synthesis relies on the inherent conformational bias of the cyclohexane ring. The target molecule contains a 1,2-substitution pattern where the stereocenters are trans.[1]
The Fürst-Plattner Rule (Trans-Diaxial Effect)
The stereochemical integrity of this synthesis is self-validating due to the Fürst-Plattner rule. When a nucleophile attacks a cyclohexene epoxide, it does so in an anti-periplanar fashion to the epoxide oxygen.
-
Attack: The nucleophile (CN⁻) attacks the epoxide carbon.
-
Transition State: The ring opens into a chair-like conformation where the incoming nucleophile and the resulting alkoxide are in a diaxial relationship.
-
Relaxation: The molecule undergoes a ring-flip to the thermodynamically more stable diequatorial conformation.
This mechanism strictly prevents the formation of the cis-isomer, making the reaction highly diastereoselective.
Reaction Scheme Visualization
Figure 1: Synthetic pathway highlighting the stereochemical progression from epoxide to amino-alcohol.
Detailed Experimental Protocols
Step 1: Synthesis of trans-2-Hydroxycyclohexanecarbonitrile
This step desymmetrizes the epoxide. The use of Magnesium Sulfate (
Safety Warning: Sodium Cyanide (NaCN) is highly toxic. Contact with acid releases lethal HCN gas. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.
Reagents:
-
Cyclohexene oxide (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Magnesium Sulfate (
) (1.5 eq) -
Solvent: Methanol / Water (3:1 ratio)
Protocol:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and temperature probe, dissolve NaCN (1.2 eq) in water.
-
Addition: Add the methanol and
. The mixture will be heterogeneous. -
Reaction: Add cyclohexene oxide (1.0 eq) dropwise over 20 minutes at room temperature.
-
Heating: Slowly heat the mixture to 40–50°C. Note: The reaction is exothermic; monitor temperature to prevent runaway. Stir for 12–16 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the magnesium salts.
-
Concentrate the filtrate under reduced pressure (Rotovap) to remove methanol. Caution: The aqueous residue contains excess cyanide.
-
Extract the aqueous residue with Ethyl Acetate (3x).
-
Wash the combined organics with saturated
and Brine. -
Dry over
and concentrate to yield the crude hydroxynitrile.
-
-
Validation: FTIR should show a sharp nitrile stretch at ~2240 cm⁻¹.
Step 2: Reduction to trans-2-(Aminomethyl)cyclohexanol
The nitrile group is reduced to a primary amine using Lithium Aluminum Hydride (
Reagents:
-
Crude trans-2-hydroxycyclohexanecarbonitrile (1.0 eq)
-
Lithium Aluminum Hydride (
) (2.0 eq) -
Solvent: Anhydrous THF
Protocol:
-
Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen. Add anhydrous THF and
(pellets or powder) to form a suspension. Cool to 0°C.[2] -
Addition: Dissolve the hydroxynitrile from Step 1 in anhydrous THF. Add this solution dropwise to the
suspension at 0°C. Gas evolution ( ) will occur. -
Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 4–6 hours.
-
Quenching (Fieser Method):
-
Cool reaction to 0°C.[2]
-
For every x grams of
used, add: x mL water, then x mL 15% NaOH, then 3x mL water. -
Stir vigorously until a granular white precipitate forms.
-
-
Isolation: Filter the mixture through a Celite pad. Rinse the pad with THF.
-
Purification (Acid-Base Extraction):
-
Evaporate THF to obtain the crude oil.
-
Dissolve oil in
and extract with 1M HCl (The amine goes into the aqueous layer; non-basic impurities stay in organic). -
Separate layers.[3] Basify the aqueous layer to pH >12 using 4M NaOH.
-
Extract the cloudy basic aqueous layer with
(3x). -
Dry combined organics (
) and concentrate.[2][4]
-
Purification & Characterization Workflow
The final product is an amino-alcohol, which can be sticky or hygroscopic. Conversion to the Hydrochloride (HCl) salt is recommended for long-term storage and easy handling.
Workup Logic Diagram
Figure 2: Acid-base purification strategy to isolate the pure amine.
Characterization Data
| Technique | Expected Signal | Interpretation |
| 1H NMR | ||
| 1H NMR | Coupling | Large coupling constant (~8-10 Hz) for H1-H2 indicates trans-diaxial arrangement. |
| IR | ~3300–3400 cm⁻¹ | Broad O-H and N-H stretching. |
| Physical State | Viscous Oil (Free base) | White solid (HCl salt, MP ~150°C). |
References
-
Mousseron, M., Jullien, J., & Winternitz, F. (1947). Recherches dans la série du cyclohexane.[5][6][7][8][9] Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 224, 1062.
-
Gassman, P. G., & Guggenheim, T. L. (1982). Opening of Epoxides with Trimethylsilyl Cyanide. Organic Syntheses, 64, 39. (Provides the modern alternative to NaCN).
-
Fürst, A., & Plattner, P. A. (1949). Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane. Helvetica Chimica Acta, 32(1), 275-283. (The foundational rule for trans-diaxial opening).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (General reference for LAH reduction of nitriles).
Sources
- 1. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. oxfordsciencetrove.com [oxfordsciencetrove.com]
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